6-Bromo-2-chloro-8-fluoroquinazoline

説明

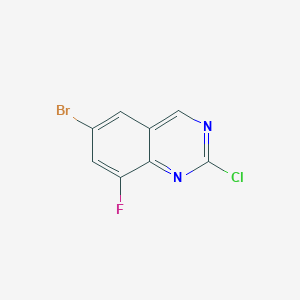

Structure

2D Structure

特性

IUPAC Name |

6-bromo-2-chloro-8-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClFN2/c9-5-1-4-3-12-8(10)13-7(4)6(11)2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMCSAKKXIILEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NC(=NC=C21)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731239 | |

| Record name | 6-Bromo-2-chloro-8-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953039-25-3 | |

| Record name | 6-Bromo-2-chloro-8-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Method Overview

The most common approach to synthesize 6-bromo-2-chloro-8-fluoroquinazoline involves sequential halogenation of a quinazoline core, typically starting from a less substituted quinazoline or quinazoline precursor. The process employs electrophilic halogenation reactions, often under controlled conditions to selectively introduce bromine, chlorine, and fluorine atoms at specific positions on the aromatic ring system.

Reaction Conditions and Steps

Key Considerations

- Selectivity : The order of halogenation influences positional selectivity. Bromination typically occurs at the most activated site, followed by chlorination, and finally fluorination.

- Reaction Control : Temperature and solvent choice are critical to avoid over-halogenation or formation of undesired isomers.

- Purification : Recrystallization and chromatography are used to isolate high-purity products.

Direct Halogenation via Electrophilic Aromatic Substitution

Recent advances suggest that direct electrophilic aromatic substitution (EAS) on quinazoline frameworks can be optimized using specific halogenating reagents under catalytic conditions to achieve regioselectivity.

Example Procedure

- Starting from a quinazoline core with suitable protecting groups, the compound is treated with a halogen source such as N-bromosuccinimide (NBS) for bromination, followed by chlorination using POCl₃, and fluorination with NFSI.

- The process involves sequential steps, with intermediate purification after each halogenation to prevent cross-reactivity and ensure regioselectivity.

Reaction Scheme

Quinazoline derivative → Bromination → Chlorination → Fluorination → this compound

Modern Synthetic Approaches and Process Optimization

Flow Chemistry Techniques

Recent developments have incorporated continuous flow reactors to improve reaction efficiency, control over halogenation, and scalability, especially for industrial production.

Process Highlights

- Use of flow reactors allows precise temperature control, reducing side reactions.

- Sequential halogenation steps can be telescoped to minimize purification steps.

- Purification often involves recrystallization or chromatography to achieve high purity (>99%).

Research Findings

A recent study demonstrated a streamlined process for synthesizing highly functionalized quinazoline derivatives, including halogenated variants, with overall yields around 39% over multiple steps, emphasizing the importance of controlling halogen scrambling phenomena during chlorination.

Data Table Summarizing Preparation Methods

Research Findings and Notes

- Selectivity Control : The order of halogenation significantly influences the regioselectivity of substitution, with bromination typically at the 6-position, chlorination at the 2-position, and fluorination at the 8-position.

- Halogen Scrambling : During chlorination, unintended halogen exchange can occur, leading to impurities such as 4,5-dichloro or dibromo derivatives, which necessitate careful process control.

- Industrial Synthesis : Large-scale production employs optimized halogenation protocols with process intensification techniques like flow chemistry to ensure safety, reproducibility, and high yield.

化学反応の分析

Types of Reactions

6-Bromo-2-chloro-8-fluoroquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolines, while coupling reactions can produce complex organic molecules with extended carbon chains .

科学的研究の応用

6-Bromo-2-chloro-8-fluoroquinazoline has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, showing promise in preclinical studies for treating various diseases.

Material Science: The compound’s unique halogenation pattern makes it useful in the development of advanced materials with specific electronic properties.

Biological Research: It is used as a tool compound to study biological pathways and molecular interactions involving quinazoline derivatives.

作用機序

The mechanism of action of 6-Bromo-2-chloro-8-fluoroquinazoline involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can modulate signaling pathways involved in cell growth, differentiation, and apoptosis. This makes it a potential candidate for developing targeted therapies for cancer and other diseases .

類似化合物との比較

Comparison with Structurally Similar Compounds

Reactivity in Suzuki-Miyaura Coupling (SMC)

Key Trend: Despite the general reactivity order ArBr > ArCl in cross-coupling reactions, 6-bromo-2-chloro-8-fluoroquinazoline reacts preferentially at the C2 chloride due to the intrinsic electrophilicity of C2 in quinazolines. This behavior is shared with 6-bromo-2-chloroquinoxaline (43) but contrasts with other heteroarenes like isoquinolines, where site selectivity varies with substituents .

Comparative Reactivity Table

Mechanistic Insights:

- Electrophilicity at C2: In quinazolines and quinoxalines, the C2 position is highly electrophilic due to ring polarization effects, overriding the typical reactivity of bromine . Fluorine at C8 in this compound further enhances this polarization through electron-withdrawing effects .

Structural and Electronic Comparisons

Halogen Influence:

- Fluorine : The strong electron-withdrawing nature of fluorine in This compound lowers the pKa (-1.68) and stabilizes the transition state in SMC .

- Methoxy vs.

Positional Effects:

- Isoquinolines: In 1-chloro-5-bromoisoquinoline, reactivity shifts to C1 due to its inherent electrophilicity, contrasting with quinazolines .

- Dichloro Derivatives : 6-Bromo-2,4-dichloroquinazoline introduces a second chlorine at C4, which may sterically or electronically modulate reactivity at C2 .

生物活性

6-Bromo-2-chloro-8-fluoroquinazoline is a halogenated quinazoline compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article summarizes the known biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique combination of halogen substituents, which include bromine, chlorine, and fluorine. The molecular formula is with a molecular weight of approximately 261.48 g/mol. The presence of these halogens significantly influences its electrophilic properties and reactivity, making it a versatile compound for further chemical modifications.

Biological Activities

1. Anticancer Properties

Research indicates that quinazoline derivatives exhibit a wide range of biological activities, including anticancer effects. This compound has been investigated for its potential to inhibit cancer cell proliferation through various mechanisms:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell growth and survival .

- Apoptosis Induction : Preliminary studies suggest that it may trigger apoptotic pathways in cancer cells, contributing to its anticancer effects .

2. Antimicrobial Activity

The quinazoline scaffold is known for its antimicrobial properties. This compound has shown potential as an antimicrobial agent against various pathogens:

- Bacterial Inhibition : Studies have indicated that this compound can inhibit the growth of certain bacteria, although specific data on its spectrum of activity is still limited .

- Mechanism of Action : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural activity relationship (SAR) studies:

- Targeting Protein Kinases : The compound's ability to bind to and inhibit protein kinases involved in signaling cascades is a primary focus for its anticancer applications .

- Electrophilic Interactions : The halogen substituents enhance the compound's electrophilicity, allowing it to engage in nucleophilic substitution reactions with biological targets .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation; apoptosis | , |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Interaction with protein kinases |

Case Study: Anticancer Activity

A recent study investigated the anticancer potential of this compound in various cancer cell lines. The results demonstrated significant inhibition of cell viability at concentrations ranging from 10 µM to 50 µM over a 72-hour exposure period. Flow cytometry analysis confirmed an increase in apoptotic cells upon treatment with the compound.

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined, indicating effective inhibition at low concentrations, thus supporting its potential as a lead compound for developing new antibiotics.

Q & A

Q. How should researchers design experiments to evaluate the environmental impact of this compound waste?

- Methodological Answer : Follow OECD guidelines for hydrolysis (pH 4–9), photolysis (UV light), and biodegradability (activated sludge tests). Analyze halogenated byproducts via ICP-MS for bromine/chlorine content. Partner with certified waste management firms for incineration (≥1200°C) to prevent toxic emissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。